4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid
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Overview
Description
4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that features a benzoic acid core with a pentyloxyphenyl group and a methylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid typically involves the condensation reaction between 4-(pentyloxy)benzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzoic acid
- 4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]benzoic acid
- 4-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]benzoic acid
Uniqueness
4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as solubility and hydrophobicity. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
14921-73-4 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(4-pentoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C19H21NO3/c1-2-3-4-13-23-18-11-5-15(6-12-18)14-20-17-9-7-16(8-10-17)19(21)22/h5-12,14H,2-4,13H2,1H3,(H,21,22) |
InChI Key |
PRELFWFBDYLXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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